molecular formula C33H29ClFN3O5 B14996717 4-{[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

4-{[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B14996717
M. Wt: 602.0 g/mol
InChI Key: IRYFEXXVRNAKOM-UHFFFAOYSA-N
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Description

The compound 4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules, and a benzamide moiety, which is often associated with pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.

    Introduction of the 2-chloro-4-fluorophenyl Group: This step involves the alkylation of the quinazolinone core with a 2-chloro-4-fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes such as kinases or proteases.

    Receptor Binding: Possible interactions with various biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Anticancer Activity: Preliminary studies may indicate activity against certain cancer cell lines.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core may interact with the active site of enzymes, inhibiting their activity, while the benzamide moiety may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
  • 4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring in 4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide may confer unique properties such as enhanced binding affinity, increased metabolic stability, and specific electronic effects that differentiate it from similar compounds.

Properties

Molecular Formula

C33H29ClFN3O5

Molecular Weight

602.0 g/mol

IUPAC Name

4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C33H29ClFN3O5/c1-42-29-14-9-21(17-30(29)43-2)15-16-36-31(39)23-10-7-22(8-11-23)19-38-32(40)26-5-3-4-6-28(26)37(33(38)41)20-24-12-13-25(35)18-27(24)34/h3-14,17-18H,15-16,19-20H2,1-2H3,(H,36,39)

InChI Key

IRYFEXXVRNAKOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)F)Cl)OC

Origin of Product

United States

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